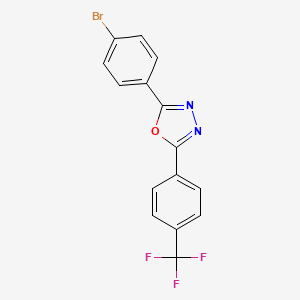
2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethylphenyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-bromobenzohydrazide with 4-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The oxadiazole ring can be involved in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and trifluoromethylphenyl groups can influence its binding affinity and specificity. The oxadiazole ring itself can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
- 2-(4-Fluorophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
821807-60-7 |
|---|---|
Formule moléculaire |
C15H8BrF3N2O |
Poids moléculaire |
369.14 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H8BrF3N2O/c16-12-7-3-10(4-8-12)14-21-20-13(22-14)9-1-5-11(6-2-9)15(17,18)19/h1-8H |
Clé InChI |
SARBXLKFSDWWMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-](/img/structure/B14213306.png)
![2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213307.png)
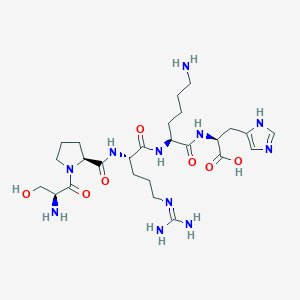
![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
![1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14213327.png)
![5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide](/img/structure/B14213328.png)

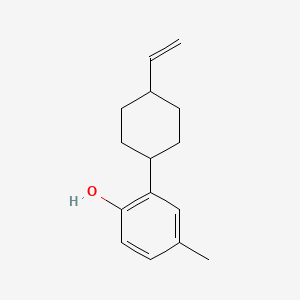
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
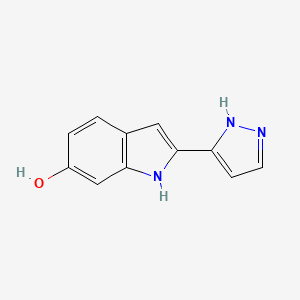
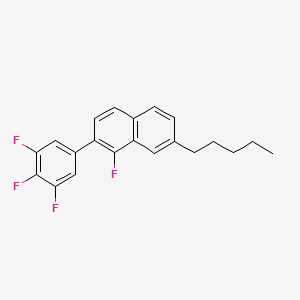

![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)
